molecular formula C8H9F3N2O2S B8654524 N-(5-trifluoromethyl-2-pyridyl)ethanesulfonamide

N-(5-trifluoromethyl-2-pyridyl)ethanesulfonamide

Cat. No. B8654524
M. Wt: 254.23 g/mol
InChI Key: BJVOLYZUDVJXFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-trifluoromethyl-2-pyridyl)ethanesulfonamide is a useful research compound. Its molecular formula is C8H9F3N2O2S and its molecular weight is 254.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(5-trifluoromethyl-2-pyridyl)ethanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-trifluoromethyl-2-pyridyl)ethanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(5-trifluoromethyl-2-pyridyl)ethanesulfonamide

Molecular Formula

C8H9F3N2O2S

Molecular Weight

254.23 g/mol

IUPAC Name

N-[5-(trifluoromethyl)pyridin-2-yl]ethanesulfonamide

InChI

InChI=1S/C8H9F3N2O2S/c1-2-16(14,15)13-7-4-3-6(5-12-7)8(9,10)11/h3-5H,2H2,1H3,(H,12,13)

InChI Key

BJVOLYZUDVJXFE-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1=NC=C(C=C1)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

20.3 g of ethanesulfonamide and 26.0 g of 2-chloro-5-trifluoromethylpyridine were dissolved in 220 ml of dimethylsulfoxide, and 47.4 g of anhydrous potassium carbonate was further added thereto. This solution mixture was heated to 130° C. and reacted for 5 hours. After completion of the reaction, the reaction product was poured into 1 l of water. Undissolved materials in water were extracted with ethyl ether and removed. Then, the aqueous layer was adjusted to pH4 with concentrated hydrochloric acid, and precipitated crystals were collected by filtration and dried to obtain 26.2 g of N-(5-trifluoromethyl-2-pyridyl)ethanesulfonamide having a melting point of from 164° to 165° C.
Quantity
20.3 g
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reactant
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26 g
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220 mL
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47.4 g
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reactant
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1 L
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reactant
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Synthesis routes and methods II

Procedure details

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